molecular formula C19H21FO3 B594683 3-Fluo CAS No. 130089-08-6

3-Fluo

Katalognummer: B594683
CAS-Nummer: 130089-08-6
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: TYXINVPAGHYZLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of Fluo-3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Fluo-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Fluo-3 can lead to the formation of oxidized derivatives with altered fluorescence properties .

Wirkmechanismus

The mechanism of action of Fluo-3 involves its binding to intracellular calcium ions. When Fluo-3 binds to Ca²⁺, it undergoes a conformational change that results in a significant increase in fluorescence. This fluorescence change allows researchers to monitor calcium levels in real-time. The molecular targets of Fluo-3 are the calcium ions within the cell, and the pathways involved include calcium signaling pathways that regulate various cellular functions .

Eigenschaften

CAS-Nummer

130089-08-6

Molekularformel

C19H21FO3

Molekulargewicht

316.4 g/mol

IUPAC-Name

4-(3-fluoro-4-hexoxyphenyl)benzoic acid

InChI

InChI=1S/C19H21FO3/c1-2-3-4-5-12-23-18-11-10-16(13-17(18)20)14-6-8-15(9-7-14)19(21)22/h6-11,13H,2-5,12H2,1H3,(H,21,22)

InChI-Schlüssel

TYXINVPAGHYZLZ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

Kanonische SMILES

CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

Synonyme

3-Fluo

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.